1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
Description
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a synthetic enone derivative featuring a phenyl group at position 1, a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group at position 3, and an α,β-unsaturated ketone backbone. The trifluoromethyl (-CF₃) group is a common bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry .
Properties
CAS No. |
76691-04-8 |
|---|---|
Molecular Formula |
C21H21F3N2O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C21H21F3N2O/c1-16(14-20(27)17-6-3-2-4-7-17)25-10-12-26(13-11-25)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+ |
InChI Key |
JNBPYPPEXHHADE-JQIJEIRASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one typically follows a route involving:
- Formation of a substituted 2-propen-1-one (chalcone-like) intermediate by condensation of aromatic ketones and substituted acetophenones.
- Subsequent nucleophilic substitution or addition of the piperazine moiety to the intermediate enone.
- Incorporation of the trifluoromethyl group via trifluoromethylated aromatic precursors or trifluoromethylation reagents.
This approach is supported by patent literature describing similar 2-propen-1-one derivatives and their functionalization for pharmaceutical and agrochemical applications.
Preparation of the 2-Buten-1-one Intermediate
The key intermediate, a 3-aryl-2-buten-1-one, is synthesized by an aldol condensation or Claisen–Schmidt condensation between an aromatic ketone and a substituted acetophenone. The reaction conditions involve:
- Use of a base catalyst (e.g., sodium hydroxide, potassium tert-butoxide).
- Organic solvents such as toluene or aqueous-organic biphasic systems.
- Controlled temperature to favor the formation of the α,β-unsaturated ketone.
For example, reacting 3-(trifluoromethyl)acetophenone with benzaldehyde derivatives yields the corresponding chalcone intermediate. The reaction may be conducted in the presence or absence of additives to improve yield and selectivity.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic ketone + substituted acetophenone | Base catalyst, organic solvent, room temperature to reflux | Formation of 3-aryl-2-buten-1-one intermediate |
Trifluoromethyl Group Incorporation
The trifluoromethyl group on the phenyl ring is typically introduced by:
- Using commercially available 3-(trifluoromethyl)phenylpiperazine as a reagent.
- Alternatively, trifluoromethylation can be performed via reagents such as trifluoromethanesulfinate salts (CF3SO2Na) in the presence of triphenylphosphine and silver fluoride catalysts.
- One-pot synthesis methods have been reported where trifluoromethyl amines are generated directly from piperazine derivatives and trifluoromethylation reagents under mild conditions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 3 | Piperazine + CF3SO2Na + PPh3 + AgF | MeCN solvent, 50 °C, 5 h | Trifluoromethylated piperazine derivative |
Purification and Characterization
After synthesis, purification is typically achieved by:
- Column chromatography using ethyl acetate/petroleum ether mixtures.
- Crystallization techniques to isolate pure compounds.
- Characterization by NMR, MS, and sometimes X-ray crystallography to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthetic route is adaptable for various substituted aromatic ketones and piperazine derivatives, allowing structural diversification.
- The use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate in the presence of triphenylphosphine and silver fluoride is a modern, efficient approach to introduce CF3 groups under mild conditions.
- Patent literature supports the feasibility of these methods for scale-up and industrial application, particularly for pharmaceutical intermediates.
- Polymorphic forms of related trifluoromethylated piperazine compounds have been characterized by X-ray diffraction, highlighting the importance of crystallization conditions in final product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Trifluoromethyl-Substituted Compounds
- Substituent Position: The target compound’s 3-(trifluoromethyl)phenyl group (meta-substitution) contrasts with the 4-(trifluoromethyl)phenyl (para-substitution) in compounds 6s and 48B.
- Synthetic Efficiency : Yields for trifluoromethyl-containing compounds vary widely. Compound 48B achieves 98% yield via propargylamine addition, whereas the silane derivative (6s) yields 63%, suggesting that steric hindrance or reaction mechanisms (e.g., cyclization vs. substitution) impact efficiency .
Table 2: Halogenated and Electron-Deficient Analogs
| Compound ID | Core Structure | Substituent(s) | Yield (%) | Molecular Weight (ESI-MS, [M+H]⁺) |
|---|---|---|---|---|
| 11b | Urea-Thiazole | 3,5-Dichlorophenyl | 83.7 | 534.2 |
| 11c | Urea-Thiazole | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |
| 11k | Urea-Thiazole | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., 11b, 11c) may enhance binding to electron-rich targets but reduce solubility compared to trifluoromethyl groups. Compound 11k, combining -Cl and -CF₃, shows a higher molecular weight (568.2) and comparable yield (88.0%), indicating additive effects on synthesis .
Functional Group Variations
- Enone vs. Urea Backbones: The target’s enone system differs from urea-based analogs (e.g., 11a–11o). Ureas often exhibit strong hydrogen-bonding capacity, while enones may engage in covalent interactions or serve as Michael acceptors. This distinction could influence pharmacokinetics or mechanism of action .
- Piperazine vs. Propargylamine : The target’s piperazine ring provides rigidity and basicity, whereas compound 48B’s propargylamine introduces linearity and alkyne reactivity. Piperazine derivatives are more common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Computational and Structural Insights
For example:
- The trifluoromethyl group’s electron-withdrawing nature could be modeled to assess its impact on ligand-receptor interactions.
- Piperazine conformation might be analyzed via docking studies to optimize steric fit in target binding pockets .
Biological Activity
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine moieties have been shown to possess antimicrobial properties. Studies suggest that the trifluoromethyl group can enhance the potency of these compounds against various pathogens.
- CNS Activity : The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The presence of the trifluoromethyl group may further modulate these effects by altering receptor interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one. Key observations include:
- Trifluoromethyl Group : This substituent significantly impacts lipophilicity and electronic properties, enhancing binding affinity to target proteins.
- Piperazine Derivatives : Variations in the piperazine substituents can lead to different pharmacological profiles. For instance, alterations in the position or nature of substituents on the piperazine ring have been linked to changes in potency against specific biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antituberculosis Screening : A study highlighted a related piperidinol compound that demonstrated notable anti-tuberculosis activity with an MIC of 1.5 μg/mL. The structural similarity suggests potential for 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one in similar applications .
- CNS Effects : Research indicates that derivatives of piperazine can exhibit significant CNS effects, including anxiety reduction and mood enhancement. These effects are often attributed to their interaction with serotonin receptors and other neurotransmitter systems .
- Antimicrobial Properties : A compound structurally similar to 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one showed promising antimicrobial activity, suggesting that this class of compounds could be further explored for therapeutic applications against resistant strains .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one, and how are reaction conditions optimized?
- Methodology :
- The synthesis involves multi-step protocols, including nucleophilic substitution for piperazine coupling and ketone formation via Claisen-Schmidt condensation. Controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
- Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
- Key Data :
- Yield optimization often requires stoichiometric adjustments (e.g., 1.2 equivalents of piperazine derivatives) and pH control during workup .
Q. How is the compound’s structural integrity validated, and what analytical techniques ensure purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) and piperazine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 405.18).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .
Advanced Research Questions
Q. What experimental and computational strategies elucidate the compound’s interactions with serotonin receptors (e.g., 5-HT1A/5-HT2A)?
- Methodology :
- Radioligand Binding Assays : Competitive displacement studies using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) quantify IC₅₀ values. Membrane preparations from transfected HEK293 cells are standard .
- Molecular Docking : AutoDock Vina (with Lamarckian genetic algorithm) predicts binding poses. The trifluoromethyl group enhances hydrophobic interactions in receptor pockets, while the piperazine nitrogen forms hydrogen bonds with Asp3.32 (5-HT1A) .
- Key Data :
- Docking scores (e.g., Vina score −9.2 kcal/mol for 5-HT1A) correlate with in vitro affinity (IC₅₀ ~50 nM) .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity and metabolic stability?
- Methodology :
- Structure-Activity Relationship (SAR) : Analog libraries are synthesized via parallel synthesis (e.g., Suzuki-Miyaura coupling for aryl variations).
- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) quantifies half-life (t₁/₂) via LC-MS. Fluorine substitution reduces CYP450-mediated oxidation, enhancing metabolic stability .
- Key Data :
- Methoxyphenyl analogs show 2-fold lower potency (5-HT1A IC₅₀ ~120 nM) compared to trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
